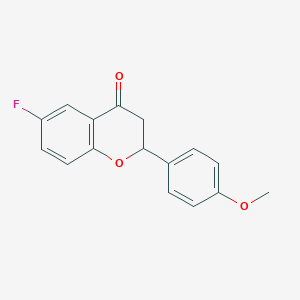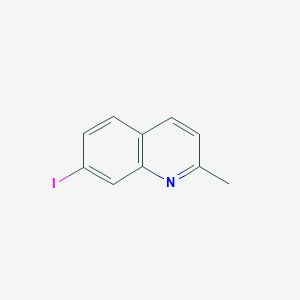
7-Iodo-2-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-碘-2-甲基喹啉: 是一种属于喹啉家族的杂环芳香族化合物。喹啉衍生物以其在药物化学、有机合成和材料科学中的广泛应用而闻名。在第 7 位有一个碘原子,在第 2 位有一个甲基,使 7-碘-2-甲基喹啉成为具有独特化学性质的独特化合物。
准备方法
合成路线和反应条件:
Friedländer 合成: 这种方法涉及在酸催化剂存在下,将 2-氨基苯甲酮与醛或酮缩合。对于 7-碘-2-甲基喹啉,可以使用 2-碘苯胺和乙醛作为起始原料。
Skraup 合成: 这种方法涉及用甘油和硝基苯等氧化剂对苯胺衍生物进行环化。对于 7-碘-2-甲基喹啉,可以在硫酸和硝基苯存在下使用 2-碘苯胺和甘油。
工业生产方法: 7-碘-2-甲基喹啉的工业生产通常涉及使用 Friedländer 或 Skraup 方法进行大规模合成。反应条件经过优化,以实现高产率和纯度。使用连续流动反应器和自动化系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型:
取代反应: 第 7 位的碘原子可以与各种亲核试剂(如胺、硫醇和醇盐)发生亲核取代反应。
氧化反应: 第 2 位的甲基可以使用高锰酸钾或三氧化铬等氧化剂氧化成羧酸或醛。
还原反应: 可以使用氢化锂铝或硼氢化钠等还原剂将喹啉环还原成四氢喹啉衍生物。
常用试剂和条件:
亲核取代: 在像二甲基甲酰胺或乙醇这样的极性溶剂中使用叠氮化钠、甲醇钠或伯胺等试剂。
氧化: 在水性或酸性介质中使用高锰酸钾等试剂。
还原: 在无水乙醚或四氢呋喃中使用氢化锂铝等试剂。
主要产物:
取代: 形成 7-取代-2-甲基喹啉衍生物。
氧化: 形成 2-羧基喹啉或 2-甲酰基喹啉。
还原: 形成 2-甲基-1,2,3,4-四氢喹啉。
科学研究应用
化学:
催化: 7-碘-2-甲基喹啉可以用作过渡金属催化反应中的配体,提高催化剂的反应性和选择性。
有机合成: 它用作合成更复杂杂环化合物的构建块。
生物学:
抗菌剂: 包括 7-碘-2-甲基喹啉在内的喹啉衍生物已显示出作为抗菌剂对抗各种细菌和真菌菌株的潜力。
抗癌研究: 一些喹啉衍生物正在研究其抗癌特性,7-碘-2-甲基喹啉可以作为开发新型抗癌药物的先导化合物。
医学:
药物开发: 该化合物可以用作设计具有提高疗效和减少副作用的新药的支架。
工业:
材料科学: 7-碘-2-甲基喹啉可用于开发有机半导体和发光二极管 (LED)。
作用机制
7-碘-2-甲基喹啉的作用机制取决于其应用。在抗菌活性中,它可能干扰微生物中核酸或蛋白质的合成。在催化中,它充当与金属中心配位的配体,改变金属的电子性质并促进各种化学转化。
相似化合物的比较
类似化合物:
2-甲基喹啉: 在第 7 位没有碘原子,导致不同的反应性和应用。
7-氯-2-甲基喹啉: 结构类似,但用氯原子代替碘,导致不同的化学性质和反应性。
7-溴-2-甲基喹啉: 在第 7 位含有溴原子,这会影响其与碘衍生物相比的反应性。
独特性: 7-碘-2-甲基喹啉由于存在碘原子而独一无二,碘原子可以参与特定的取代反应并增强化合物在各种化学过程中的反应性。碘原子还会影响化合物的电子性质,使其适合在催化和材料科学中进行专业应用。
属性
分子式 |
C10H8IN |
|---|---|
分子量 |
269.08 g/mol |
IUPAC 名称 |
7-iodo-2-methylquinoline |
InChI |
InChI=1S/C10H8IN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3 |
InChI 键 |
VIGCKDDNUOSXAG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B11852655.png)

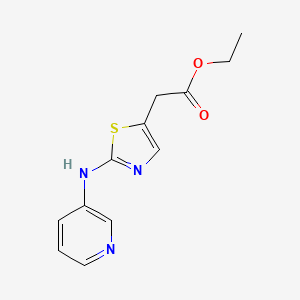
![[1,4]Benzodioxino[2,3-g]isoquinoline, 5,12-dimethyl-](/img/structure/B11852666.png)
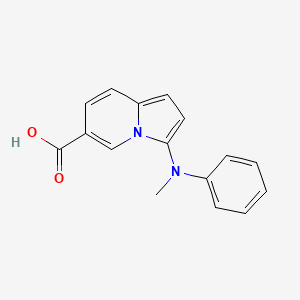

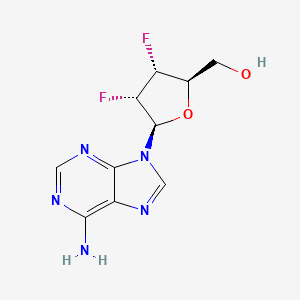
![Allyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B11852701.png)
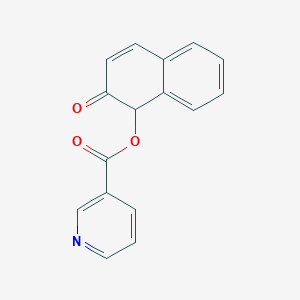
![2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B11852722.png)
